Product packaging for Brevinin-2-OR7(Cat. No.:)

Brevinin-2-OR7

Cat. No.: B1577752
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-2-OR7 is a synthetic analogue belonging to the Brevinin-2 family of cationic, alpha-helical antimicrobial peptides (AMPs) originally isolated from frog skin secretions. This peptide is provided for research purposes to investigate novel therapeutic strategies against antibiotic-resistant bacteria and cancer cells. As an AMP, this compound exhibits potential broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria. Its primary mechanism of action is believed to involve disrupting microbial membranes. The peptide is cationic, allowing it to interact with negatively charged bacterial phospholipid membranes. In membrane-mimetic environments, it adopts an amphipathic alpha-helical structure, which can insert into and permeabilize lipid bilayers via "carpet-like" or barrel-stave models, leading to cell death. Beyond its antimicrobial applications, this compound is a valuable tool for oncology research. Brevinin-2 peptides have demonstrated selective cytotoxicity against various cancer cell lines (such as T-cell leukemia, lymphoma, and colon and breast carcinomas) while showing minimal effects on non-cancerous cells. The proposed anti-cancer mechanism involves the activation of the lysosomal-mitochondrial death pathway, leading to autophagy and/or apoptosis, independent of the p53 tumor suppressor protein. Researchers can use this compound to explore its role in cell-penetrating peptide (CPP) applications for intracellular cargo delivery. The peptide is supplied as a lyophilized powder, trifluoroacetate (TFA) salt. It is intended for use in established in vitro assays only. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications or for human use.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GLLDTIKNMALNAAKSAGVSVLNTLSCKLSKTC

Origin of Product

United States

Origin, Discovery, and Biological Context of Brevinin 2 Family Peptides

Natural Sources and Biodiversity in Anuran Skin Secretions

Brevinin peptides are predominantly found in the skin secretions of frogs belonging to the Ranidae family, often referred to as "true frogs". nih.gov The biodiversity of these peptides is vast; a single frog species can produce a unique cocktail of 10-20 different antimicrobial peptides. imrpress.com This remarkable diversity is a product of evolutionary pressures, resulting in a wide array of peptides with varying structures and antimicrobial specificities. researchgate.net No two species of frogs have been found to possess the exact same assortment of skin peptides, highlighting a rapid evolutionary divergence even between closely related species.

Brevinin-2-OR7 has been specifically identified from the skin secretions of the Japanese mountain brown frog, Rana ornativentris. nih.gov This species, native to Japan, produces a variety of antimicrobial peptides, including multiple members of both the Brevinin-1 (B586460) and Brevinin-2 (B1175259) families. Research on Rana ornativentris has led to the isolation of numerous peptides, underscoring the rich chemical diversity within this single species. capes.gov.brscielo.org.zaresearchgate.net

The Brevinin family itself is divided into two main subfamilies: Brevinin-1, which are typically around 24 amino acids in length, and Brevinin-2, which are longer, generally consisting of 30-37 amino acid residues. nih.govnih.gov While both are cationic and amphipathic, Brevinin-2 peptides are found primarily in Asian and European ranid frogs and have not yet been identified in North American species. researchgate.netcapes.gov.brresearchgate.net

Table 1: Selected Brevinin-2 Peptides and Their Anuran Sources

Peptide NameNatural Source (Anuran Species)Region of Origin
Brevinin-2Rana brevipoda porsaAsia
This compoundRana ornativentrisAsia (Japan)
brevinin-20aRana ornativentrisAsia (Japan)
brevinin-20bRana ornativentrisAsia (Japan)
Brevinin-2PRaRana piricaAsia (Japan)
Brevinin-2RRana ridibundaEurasia
Brevinin-2EgRana esculentaEurope
Brevinin-2EhRana esculentaEurope

Isolation Methodologies and Initial Characterization for Research Purposes

The journey from frog skin to a purified peptide like this compound involves several key laboratory techniques. The initial step is the collection of the skin secretions. This can be achieved through gentle methods like mild electrical stimulation or injection of norepinephrine, which induce the release of the granular gland contents without harming the animal. nih.gov Alternatively, for broader analysis, skin extracts can be prepared from freeze-dried skin. capes.gov.br

Once the secretion or extract is obtained, the complex mixture of peptides must be separated. The primary method for this is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This powerful technique separates peptides based on their hydrophobicity, allowing for the isolation of individual components from the mixture. researchgate.net

Following purification, the structural characterization of the isolated peptide begins. Mass spectrometry , specifically techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight), is employed to determine the precise molecular mass of the peptide. nih.gov To determine the primary structure, which is the specific sequence of amino acids, automated Edman degradation or mass spectrometry-based sequencing is used. capes.gov.br

For instance, in the study that identified the first Brevinin-2 peptides from Rana ornativentris, researchers created an extract from freeze-dried skin, which was then subjected to RP-HPLC. The fractions showing antimicrobial activity were further purified, and the amino acid sequences of the peptides were determined by automated Edman degradation. capes.gov.br This process allows scientists to identify novel peptides and synthesize them for further study.

Phylogenetic Relationships and Evolutionary Aspects within the Brevinin Family

The primary structures of antimicrobial peptides, particularly the Brevinin families, serve as valuable molecular markers for studying the evolutionary relationships (phylogenetics) between different frog species. google.com The amino acid sequences of these peptides are encoded by genes that have undergone numerous duplication events and have been subjected to diversifying selection, leading to the wide variety of peptides seen today. imrpress.com

Cladistic analysis based on the primary structures of Brevinin-2 peptides has demonstrated a close phylogenetic relationship between Rana ornativentris and another Japanese brown frog, Rana pirica. google.com Similarly, phylogenetic trees constructed using Brevinin-2 sequences show distinct clades that group various Eurasian Rana species, illustrating their evolutionary divergence. For example, Brevinin-2R from Rana ridibunda is closely related to Brevinin-2 peptides from the European frog Rana esculenta. This use of peptide sequences as taxonomic markers is a powerful tool in amphibian biology. researchgate.net

Molecular Architecture and Conformational Dynamics

Primary Amino Acid Sequence Analysis and Homology with Brevinin-2 (B1175259) Family Members

Brevinin-2-OR7 is a member of the brevinin-2 family of antimicrobial peptides (AMPs), which are characterized by significant sequence diversity among different species. mdpi.comresearchgate.net The primary amino acid sequence for a brevinin peptide identified as Brevinin-2-OA7 from Odorrana andersonii is Gly-Val-Leu-Gly-Thr-Val-Lys-Asp-Leu-Leu-Ile-Gly-Ala-Gly-Lys-Ser-Ala-Ala-Gln-Ser-Thr-Leu-Lys-Thr-Leu-Ser-Cys-Lys-Ile-Ser-Asn-Asp-Cys. novoprolabs.com

Members of the Brevinin-2 family exhibit considerable interspecific and intraspecific structural variations. mdpi.com Despite this diversity, some amino acid residues are highly conserved across the family. For instance, four invariant residues are typically found in Brevinin-2 peptides: Lysine (B10760008) (Lys) at position 15, Cysteine (Cys) at position 27, Lysine (Lys) at position 28, and Cysteine (Cys) at position 33. mdpi.commednexus.org However, another analysis identifies the invariant residues as Lys⁷, Cys²⁷, Lys²⁸, and Cys³³. nih.gov This high degree of sequence variation within the family contributes to a rich diversity of biological functions. frontiersin.org

The Brevinin superfamily is broadly divided into two main subfamilies: Brevinin-1 (B586460) and Brevinin-2. nih.govfrontiersin.org Brevinin-1 peptides are typically around 24 residues long, while Brevinin-2 peptides are longer, consisting of approximately 33 to 34 residues. nih.gov Some studies also suggest a further division of Brevinin-2 peptides into subfamilies based on the length of the amino acid sequence and the composition of the C-terminal loop. researchgate.netnih.gov

Amino Acid Sequence of Brevinin-2-OA7
PositionAmino AcidAbbreviation
1GlycineGly
2ValineVal
3Leucine (B10760876)Leu
4GlycineGly
5ThreonineThr
6ValineVal
7LysineLys
8Aspartic AcidAsp
9LeucineLeu
10LeucineLeu
11IsoleucineIle
12GlycineGly
13AlanineAla
14GlycineGly
15LysineLys
16SerineSer
17AlanineAla
18AlanineAla
19GlutamineGln
20SerineSer
21ThreonineThr
22LeucineLeu
23LysineLys
24ThreonineThr
25LeucineLeu
26SerineSer
27CysteineCys
28LysineLys
29IsoleucineIle
30SerineSer
31AsparagineAsn
32Aspartic AcidAsp
33CysteineCys

Secondary and Tertiary Structural Features

The three-dimensional structure of this compound is crucial for its biological activity. Key features include its alpha-helical conformation, the presence of a C-terminal disulfide bridge, and the specific roles of certain amino acid residues.

Brevinin-2 peptides, including this compound, are known to adopt an alpha-helical conformation, particularly in membrane-like environments. researchgate.netnih.gov This secondary structure is a common characteristic of many antimicrobial peptides. mdpi.commdpi.com In an aqueous solution, these peptides may exist in a more random coil state, but they transition to a more ordered alpha-helical structure upon interacting with bacterial membranes or membrane-mimicking environments like 50% trifluoroethanol (TFE). nih.govnih.gov

A critical property associated with the alpha-helical structure of these peptides is amphipathicity, which refers to the spatial separation of hydrophobic and hydrophilic residues. mdpi.com This arrangement results in a molecule with a nonpolar, hydrophobic face and a polar, hydrophilic face. The amphipathic nature is a key determinant for the antimicrobial activity of many peptides, allowing them to interact with and disrupt the lipid bilayers of microbial cell membranes. mdpi.comtums.ac.ir The hydrophobic residues facilitate insertion into the membrane's lipid core, while the cationic (positively charged) hydrophilic residues interact with the negatively charged components of bacterial membranes. nih.govfrontiersin.org The degree of amphipathicity can influence the peptide's efficacy and its selectivity towards bacterial cells over host cells. mdpi.com

A hallmark of the brevinin family of peptides is the presence of a C-terminal cyclic domain known as the "Rana box". nih.govmdpi.com This structure is formed by a disulfide bridge between two cysteine residues, creating a cyclic heptapeptide (B1575542) loop. researchgate.netnih.gov In many brevinin peptides, this motif is crucial for maintaining the helical structure and is important for their antimicrobial activity. researchgate.net

The Rana box in the Brevinin-2 family typically involves a disulfide bond between cysteine residues near the C-terminus, with several amino acids positioned between them. mdpi.com While this feature is highly conserved, its precise role can vary among different peptide families. mdpi.com In some cases, the removal of the Rana box can dramatically reduce biological activity, while in others, its influence is less significant. mdpi.com For instance, in some brevinin-2 peptides, the removal of the Rana box has been shown to even enhance antimicrobial activity, suggesting that the N-terminal helical segment may be the primary driver of membrane permeabilization. nih.gov

Proline residues, when present, can induce a stable kink or hinge in the peptide's structure, which can be important for its biological activity. nih.gov Hinge regions, which can also be formed by other residues, can provide flexibility to the peptide, allowing it to adopt different conformations. For example, a helix-hinge-helix conformation has been suggested as a potent motif for improving the cell selectivity of antimicrobial peptides. nih.gov In some peptides, a hinge region connects two structurally independent domains, such as an N-terminal alpha-helix and a C-terminal region. mdpi.com The flexibility afforded by these hinges can be critical for the peptide's ability to interact with and disrupt microbial membranes.

Significance of the C-Terminal Disulfide Bridge (Rana Box) and Cyclic Structure

Conformational Changes in Membrane-Mimicking Environments

The conformation of this compound is highly dependent on its environment. In aqueous solutions, many antimicrobial peptides, including brevinins, tend to adopt a random coil structure. nih.govcpu-bioinfor.org However, upon encountering a membrane or a membrane-mimicking environment, they undergo a significant conformational change, folding into a more defined secondary structure, typically an alpha-helix. mdpi.comnih.govnih.gov

This transition is a critical step in their mechanism of action. The alpha-helical conformation adopted in the membrane environment is often amphipathic, which is essential for membrane disruption. researchgate.net The interaction with membrane-mimicking micelles, such as sodium dodecylsulfate (SDS) and dodecylphosphocholine (B1670865) (DPC), has been shown to induce this alpha-helical conformation in brevinin-related peptides. nih.gov Circular dichroism (CD) spectroscopy is a common technique used to study these conformational changes, revealing the shift from a random coil to an alpha-helix in the presence of membrane mimetics like TFE or SDS. nih.govfrontiersin.org The ability to adopt an alpha-helical structure in a hydrophobic, membrane-like environment is directly correlated with the antimicrobial activity of these peptides. frontiersin.org

Physicochemical Properties of Brevinin-2 Family Peptides
PropertyDescriptionSignificance
Net Positive ChargeResulting from cationic amino acid residues like Lysine and Arginine.Facilitates initial electrostatic attraction to negatively charged bacterial membranes. nih.govfrontiersin.org
HydrophobicityContribution of nonpolar amino acid residues.Drives the insertion of the peptide into the hydrophobic core of the lipid bilayer. mdpi.com
AmphipathicitySpatial separation of hydrophilic and hydrophobic residues in the secondary structure.Crucial for membrane disruption and a key determinant of antimicrobial activity. mdpi.comtums.ac.ir
Alpha-HelicityThe propensity to form an alpha-helical secondary structure.The common active conformation adopted in membrane environments, essential for function. researchgate.netnih.gov

Compound Names Mentioned

Alanine

Arginine

Asparagine

Aspartic Acid

Brevinin-1

Brevinin-2

Brevinin-2-OA7

this compound

Cysteine

Dodecylphosphocholine (DPC)

Glutamine

Glycine

Isoleucine

Leucine

Lysine

Proline

Serine

Sodium dodecylsulfate (SDS)

Threonine

Trifluoroethanol (TFE)

Valine

Structure Activity Relationship Sar Studies and Analog Design

Influence of Net Positive Charge on Biological Activity and Selectivity

The net positive charge of Brevinin-2 (B1175259) peptides is a fundamental prerequisite for their antimicrobial action, facilitating the initial electrostatic attraction to the negatively charged components of bacterial cell membranes. nih.govresearchgate.net As a general rule, increasing the cationic character tends to enhance antimicrobial potency. researchgate.net However, this relationship is not linear, as an excessive charge can sometimes hinder activity or increase toxicity towards host cells. researchgate.netresearchgate.net

A key strategy in analog design involves substituting neutral or acidic amino acids with basic residues like lysine (B10760008) (Lys) or arginine (Arg). A compelling example is seen in a study on a Brevinin-2-related peptide (B2RP). The substitution of the acidic aspartic acid at position 4 with a lysine (Asp4→Lys) resulted in a significant enhancement of antimicrobial activity. This single change increased the peptide's potency fourfold against Escherichia coli and twofold against Staphylococcus aureus and Candida albicans, without a corresponding increase in hemolytic activity against human red blood cells. researchgate.net This highlights that carefully placed positive charges can improve the therapeutic index.

Further research on Brevinin-2GUb demonstrated that systematically increasing the net positive charge from +3 in the parent peptide to +6 in an analog (tB2U-6K) led to a drastic improvement in activity, particularly against Gram-negative bacteria. nih.govnih.gov This underscores that optimizing the net positive charge is a critical factor in overcoming bacterial defenses and enhancing the spectrum of activity. researchgate.net

Table 1: Effect of Net Charge Modification on the Biological Activity of a Brevinin-2-Related Peptide (B2RP) Analog

PeptideSubstitutionNet ChargeAntimicrobial Potency (MIC)Hemolytic Activity (LC50)
B2RP (Parent) None+3E. coli: 25 µM, S. aureus: 25 µM95 µM
[Lys4]B2RP Asp4→Lys+5E. coli: 6 µM, S. aureus: 12.5 µM95 µM
Data sourced from a study on Brevinin-2-related peptide. researchgate.net

Hydrophobicity and Amphipathicity as Determinants of Activity

While positive charge governs the initial attraction to microbes, the peptide's hydrophobicity and its spatial distribution (amphipathicity) are crucial for membrane disruption. researchgate.net Brevinin-2 peptides typically adopt an amphipathic α-helical conformation in a membrane-like environment, segregating hydrophobic and hydrophilic amino acid residues into distinct faces. nih.govtums.ac.ir The hydrophobic face interacts with the lipid core of the bacterial membrane, leading to permeabilization and cell death. frontiersin.orgmdpi.com

The balance between hydrophobicity and charge is delicate. Increasing hydrophobicity can enhance the peptide's ability to insert into and disrupt lipid bilayers, but it often correlates with a detrimental increase in hemolytic activity, as the peptide becomes less selective and targets the zwitterionic membranes of host cells, such as erythrocytes. tums.ac.irresearchgate.net

Studies on B2RP illustrated this principle clearly. Increasing both hydrophobicity and amphipathicity through substitutions like Lys16→Leu or Lys16→Ala failed to improve antimicrobial potency. Instead, it led to a fivefold increase in hemolytic activity, demonstrating that excessive hydrophobicity can compromise selectivity without offering a therapeutic benefit. researchgate.net Therefore, a central goal of analog design is to optimize hydrophobicity to a level that is sufficient for potent antimicrobial action while minimizing damage to host cells.

Impact of Amino Acid Substitutions and Point Mutations on Biological Potency

Research on Brevinin-2GHk from Sylvirana guentheri provides an excellent case study. The N-terminal region of this peptide is crucial for its antimicrobial function. When the leucine (B10760876) at position 14 was replaced by a proline, an amino acid known to break helical structures, the resulting analog lost its ability to form an α-helix and its antimicrobial activity was consequently abolished. mdpi.comnih.gov In contrast, substituting the same leucine with alanine, lysine, or arginine resulted in analogs with varying degrees of antimicrobial and hemolytic activity, demonstrating that this position is a key modulator of the peptide's membrane-disrupting capabilities. mdpi.com

The significant impact of minor sequence changes is also evident when comparing Brevinin-2MP with Brevinin-2GHb, which differ by only two amino acids. This small variation results in a dramatic difference in their potency against E. coli, with MIC values of 47.78 µM and 2.7 µM, respectively. frontiersin.orgnih.gov These findings highlight how subtle modifications in the amino acid sequence can be strategically employed to fine-tune the biological potency of Brevinin-2 analogs.

Table 2: Influence of Amino Acid Substitution at Position 14 on the Activity of a Truncated Brevinin-2GHk Analog

Peptide AnalogSubstitution (at pos. 14)Key Outcome
BR2GK(1-25)a Leucine (Parent)Potent antimicrobial activity
[P¹⁴]BR2GK(1-25)a Leu→ProLoss of α-helical structure and activity
[A¹⁴]BR2GK(1-25)a Leu→AlaDecreased antimicrobial potency
[K¹⁴]BR2GK(1-25)a Leu→LysModulated activity, increased charge
[R¹⁴]BR2GK(1-25)a Leu→ArgModulated activity, increased charge
Data sourced from studies on Brevinin-2GHk. mdpi.comnih.gov

Effects of Peptide Length and Truncation Strategies on Activity Enhancement

Full-length antimicrobial peptides are not always required for optimal activity, and their production cost can be a barrier to therapeutic development. nih.gov Truncation strategies, which involve synthesizing shorter versions of a peptide, are a common approach in analog design to identify the minimal active domain and potentially improve the therapeutic profile. mdpi.comresearchgate.net

For many Brevinin-2 peptides, the antimicrobial activity resides primarily in the N-terminal α-helical domain. mdpi.comnih.gov Studies on Brevinin-2GUb revealed that the N-terminal 1-19 amino acids constitute the core active fragment. nih.govnih.gov Furthermore, the C-terminal "Rana box," a cyclic domain stabilized by a disulfide bridge, was found to be non-essential for the bioactivity of some Brevinin-2 peptides; its removal can even enhance antimicrobial potency in certain cases. nih.govmdpi.com

This was further validated in work on Brevinin-2GHk, where truncated N-terminal 25-mer analogs not only retained but, in some cases, exhibited significantly improved antimicrobial activity compared to the full-length parent peptide, coupled with lower cytotoxicity. mdpi.comnih.gov These findings establish peptide truncation as a powerful strategy for optimizing Brevinin-2 peptides, leading to smaller, more potent, and potentially more selective therapeutic candidates.

Rational Design of Brevinin-2-OR7 Analogs for Enhanced Target Specificity

The rational design of novel Brevinin-2 analogs is a multi-faceted process that integrates the principles discussed above to create molecules with superior therapeutic properties. The primary goal is to maximize antimicrobial potency while minimizing toxicity to host cells, thereby achieving enhanced target specificity. mdpi.com

The development of potent analogs from peptides like Brevinin-2GUb and Brevinin-2GHk serves as a blueprint for the potential modification of this compound. A successful design strategy often involves a combination of approaches:

Truncation: Removing non-essential regions like the C-terminal Rana box to create a smaller, more efficient peptide. nih.govnih.gov

Charge Modulation: Introducing positively charged residues (e.g., Lys) at strategic positions in the hydrophilic face to enhance electrostatic attraction to bacterial membranes. researchgate.netnih.gov

Hydrophobicity Optimization: Carefully substituting amino acids in the hydrophobic face to achieve a balance that ensures potent membrane disruption without causing excessive hemolysis. researchgate.net

For example, the analog tB2U-6K was rationally designed from Brevinin-2GUb by truncating the peptide and substituting multiple residues with lysine to increase the net charge to +6. This resulted in a molecule with drastically improved activity against bacteria, including drug-resistant strains, and low toxicity. nih.govnih.govresearchgate.net Similarly, introducing specific substitutions into the N-terminal region of truncated Brevinin-2GHk allowed for the fine-tuning of its membrane-disrupting capabilities. mdpi.com These examples demonstrate that a systematic and rational approach to modifying the primary sequence can successfully yield Brevinin-2 analogs with enhanced target specificity and significant therapeutic potential.

Mechanistic Insights into Biological Activities

Antimicrobial Mechanisms of Action

The antimicrobial efficacy of Brevinin-2-OR7 and related brevinin-2 (B1175259) peptides stems from a combination of physical and biochemical interactions with bacterial cells.

Bacterial Membrane Disruption and Permeabilization Pathways

A primary mechanism by which brevinin-2 peptides exert their antimicrobial effect is through the disruption of bacterial cell membranes. imrpress.commdpi.com This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govresearchgate.net This initial binding is a prerequisite for subsequent membrane perturbation. nih.gov

Once bound, these amphipathic peptides, which possess both hydrophobic and hydrophilic regions, interact with the lipid bilayer. researchgate.net This interaction can lead to the formation of pores or channels in the membrane, a process often described by models such as the "barrel-stave" or "carpet-like" mechanisms. frontiersin.orgnih.gov In the barrel-stave model, the peptides insert themselves into the membrane, forming a pore that allows the leakage of intracellular contents. mdpi.com The carpet-like model suggests that the peptides accumulate on the membrane surface, disrupting its curvature and leading to the formation of micelles and subsequent membrane collapse. nih.gov This disruption of membrane integrity leads to the leakage of essential ions and metabolites, ultimately causing cell death. researchgate.net Studies on related brevinin peptides have shown that they can cause significant damage to the bacterial membrane, leading to the leakage of genomic DNA. researchgate.net

The structural features of brevinin peptides, including their net positive charge, hydrophobicity, and helicity, are crucial for their membrane-disrupting activity. researchgate.netresearchgate.net An optimal balance of these properties is necessary for potent antimicrobial action with minimal toxicity to host cells. researchgate.net

Interaction with Intracellular Targets and Metabolic Inhibition

While membrane disruption is a key bactericidal mechanism, some antimicrobial peptides, including members of the brevinin family, can also translocate across the bacterial membrane without causing immediate lysis and interact with intracellular targets. mdpi.com Once inside the cytoplasm, these peptides can interfere with essential cellular processes. mdpi.com

For instance, some AMPs have been shown to bind to nucleic acids (DNA and RNA) or ribosomes, thereby inhibiting protein and nucleic acid synthesis. researchgate.netmdpi.com Another potential intracellular mechanism is the inhibition of metabolic pathways. For example, a study on Brevinin-2R, a related peptide, demonstrated a decrease in both the mitochondrial membrane potential and ATP levels in target cells, suggesting interference with cellular energy metabolism. nih.govdiva-portal.org While the precise intracellular targets of this compound are yet to be fully elucidated, the ability of related peptides to affect fundamental processes like protein synthesis and energy production highlights a potential secondary mechanism of action beyond membrane permeabilization. mdpi.com

Effects on Biofilm Formation and Eradication

Bacterial biofilms, which are structured communities of bacteria encased in a self-produced matrix, exhibit high resistance to conventional antibiotics. biorxiv.org Antimicrobial peptides, including those from the brevinin-2 family, have shown promise in combating biofilms. nih.gov

Brevinin-2 peptides can inhibit the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. frontiersin.org They can also interfere with the production of extracellular polymeric substances (EPS), the primary component of the biofilm matrix. researchgate.net For example, Brevinin-GR23, a brevinin-2 like peptide, was found to reduce the production of EPS in Staphylococcus aureus. researchgate.net

Furthermore, some brevinin peptides have demonstrated the ability to eradicate established biofilms, although often at higher concentrations than those required to kill planktonic (free-floating) bacteria. nih.gov The ability to disrupt the biofilm matrix allows for the penetration of the peptide and subsequent killing of the embedded bacteria. nih.gov A study on Brevinin2 HYba5 showed it could inhibit the biofilm formation of S. aureus and Enterococcus faecalis individually and in polymicrobial biofilms. nih.gov

Synergistic Activities with Conventional Antimicrobial Agents

The mechanism behind this synergy often involves the membrane-permeabilizing action of the peptide. mdpi.comnih.gov By disrupting the bacterial membrane, the peptide increases its permeability, allowing antibiotics to more easily enter the cell and reach their intracellular targets. mdpi.comnih.gov This is particularly effective against Gram-negative bacteria, whose outer membrane can be a significant barrier to many antibiotics. researchgate.net Studies on Brevinin-2CE have shown synergistic effects when combined with various antibiotics against multidrug-resistant clinical isolates of Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, brevibacillins have demonstrated high synergistic activity with amikacin (B45834) against Acinetobacter baumannii. researchgate.net

Antiviral Mechanisms of Action

In addition to their antibacterial properties, some brevinin peptides have also exhibited antiviral activity, particularly against enveloped viruses. imrpress.comnih.gov

Viral Integrity Disruption and Direct Inactivation

The primary antiviral mechanism of action for many antimicrobial peptides, including those in the brevinin family, is the direct disruption of the viral envelope. imrpress.comnih.govnih.gov The viral envelope, a lipid bilayer derived from the host cell, is a crucial structure for viral entry into host cells. mdpi.com

Similar to their interaction with bacterial membranes, cationic and amphipathic brevinin peptides can bind to and disrupt the integrity of the viral envelope. nih.govmdpi.com This interaction can lead to the direct inactivation of the virus, rendering it non-infectious. nih.gov A study on Brevinin-2GHk, a peptide from the brevinin-2 family, demonstrated that it could inhibit Zika Virus (ZIKV) infection by binding to the ZIKV E protein and disrupting the integrity of the viral envelope. nih.govnih.gov This direct virucidal effect prevents the virus from attaching to and entering host cells. mdpi.com The process of viral inactivation can be achieved through various means, including solvent/detergent treatment or low pH, which also target the lipid envelope of viruses. google.com

Interactions with Viral Envelope Proteins (e.g., ZIKV E protein)

Research has shown that peptides from the brevinin family can interact with viral envelope proteins. For instance, Brevinin-2GHk (BR2GK), a peptide from the brevinin-2 family, has demonstrated the ability to bind to the Zika virus (ZIKV) E protein. nih.govnih.gov This interaction is crucial as it is suggested to disrupt the integrity of the viral envelope, leading to the direct inactivation of the ZIKV. nih.govnih.gov The E protein is a key component of the ZIKV structure, arranged in homodimers on the mature virus surface, and is essential for the virus's attachment and entry into host cells. mdpi.com

Inhibition of Viral Replication Stages

Brevinin peptides have been observed to inhibit various stages of viral replication. nih.gov Brevinin-2GHk (BR2GK), for example, shows significant inhibitory effects during the early and middle stages of ZIKV infection. nih.govnih.gov This inhibition is multifaceted. By disrupting the viral envelope, BR2GK directly inactivates the virus, preventing the initial stages of infection. nih.govnih.gov Furthermore, BR2GK has been shown to reduce ZIKV RNA replication and protein synthesis in a dose-dependent manner. nih.gov Studies have indicated that it can penetrate the cell membrane, which may contribute to its ability to inhibit the middle stages of ZIKV infection. nih.govnih.gov The inhibitory concentration (IC50) of BR2GK required to block ZIKV E protein expression has been determined to be 3.408 ± 0.738 μM. nih.govnih.gov The non-structural proteins of ZIKV, such as NS2B-NS3 and NS5, are vital for viral RNA replication. frontiersin.org

Antitumor Mechanisms of Action

Lysosome-Mitochondrial Death Pathway Activation

Brevinin-2R has been found to activate a distinct lysosome-mitochondrial death pathway in cancer cells. nih.govnih.gov This process involves the permeabilization of the lysosomal membrane, leading to the release of lysosomal enzymes like cathepsin-B and cathepsin-L into the cytosol. nih.govnih.gov This release is a critical step that can initiate a cascade of events leading to cell death. mdpi.com The activation of this pathway is linked to a decrease in the mitochondrial membrane potential (ΔΨm) and an increase in reactive oxygen species (ROS) production. nih.govnih.gov This lysosomal damage can trigger mitochondrial outer membrane permeabilization (MOMP) through the action of proteins like BAK and BAX. biorxiv.org

Induction of Apoptosis and Cell Cycle Modulation in Neoplastic Cells

Brevinin-2R and its derivatives have been shown to induce apoptosis in various cancer cell lines, including MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma). researchgate.net This induction of apoptosis is associated with an increase in the activity of caspase-3/7. researchgate.net Furthermore, treatment with Brevinin-2R can lead to a significant sub-G1 cell cycle arrest in these cancer cells. researchgate.net Interestingly, some studies on Brevinin-2R suggest a caspase-independent cell death mechanism, highlighting the complexity of its anticancer action. nih.govnih.gov In contrast, another member of the brevinin family, Brevinin-1RL1, has been found to induce both apoptosis and necrosis in tumor cells in a caspase-dependent manner. iiitd.edu.inmdpi.com

Cell-Penetrating Properties and Cargo Delivery Applications in Research

Brevinin-2R possesses cell-penetrating properties, making it a candidate for a cell-penetrating peptide (CPP). nih.govresearchgate.net CPPs are capable of traversing the plasma membrane and delivering various molecular cargoes into cells. anser.press Studies have demonstrated that Brevinin-2R can efficiently transport proteins like β-galactosidase and Green Fluorescent Protein (GFP) into HeLa cells, with delivery efficiencies of 21% and 90%, respectively. nih.govresearchgate.net The entry mechanism of Brevinin-2R into cells appears to involve endocytosis. nih.govresearchgate.net This ability to penetrate cells and deliver cargo opens up potential applications in research for intracellular delivery of therapeutic molecules. nih.govresearchgate.netnih.gov

Immunomodulatory and Anti-inflammatory Mechanisms

Certain peptides within the brevinin family have demonstrated immunomodulatory and anti-inflammatory activities. For example, Brevinin-2R has been shown to induce the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and IL-1β in HepG2 cancerous cells. plos.org In another study, Brevinin-2GU and B2RP-ERa were found to modulate the release of both pro-inflammatory and anti-inflammatory cytokines from peripheral blood mononuclear cells. nih.govdiva-portal.org Specifically, they reduced the release of tumor necrosis factor (TNF) from stimulated cells, and B2RP-ERa increased the secretion of anti-inflammatory cytokines like TGF-β, IL-4, and IL-10. nih.govdiva-portal.org More recently, a novel peptide, brevinin-2MP, was found to inhibit the production of pro-inflammatory mediators like NO, MCP-1, IL-6, and TNF-α by suppressing the MAPK/NF-κB signaling pathways. nih.govnih.gov

Activation of Innate Immune Pathways (e.g., DAF-2/DAF-16 in C. elegans)

Studies utilizing the model organism Caenorhabditis elegans have provided significant insights into how brevinin peptides bolster the innate immune system. A key pathway identified is the DAF-2/DAF-16 signaling cascade, which is homologous to the insulin (B600854)/IGF-1 signaling pathway in mammals and plays a crucial role in immunity, longevity, and stress resistance. mednexus.orgnih.gov

Activation of the DAF-2/DAF-16 pathway appears to be essential for the immune-enhancing effects of some brevinin peptides. mednexus.org For instance, treatment with Brevinin-2ISb, a related peptide, did not effectively protect C. elegans mutants lacking a functional daf-16 gene from MRSA infection, highlighting the critical role of this transcription factor. mednexus.org In contrast, mutants for skn-1 and pmk-1, other immune-related transcription factors, were protected to the same extent as wild-type worms, suggesting a specific reliance on the DAF-16 pathway for the action of this particular brevinin peptide. mednexus.org The activation of DAF-16 leads to the expression of a suite of downstream immune genes that collectively enhance the organism's ability to combat pathogens. mednexus.orgbiomedres.us

Modulation of Antimicrobial Gene Expression (e.g., lys-7)

A direct consequence of activating the DAF-2/DAF-16 pathway is the upregulation of specific antimicrobial genes. mednexus.org One of the most prominently studied of these is lys-7, which encodes a lysozyme-like protein. mednexus.orgmdpi.com

Research has demonstrated that several peptides from the Brevinin-2 family, including Brevinin-2ISb, significantly upregulate both the mRNA and protein levels of lys-7. biomedres.usmdpi.com This robust and sustained expression of lys-7 following peptide treatment correlates with a reduced death rate in C. elegans infected with methicillin-resistant Staphylococcus aureus (MRSA). mednexus.orgresearchgate.net In addition to lys-7, other immune genes downstream of the DAF-2/DAF-16 pathway, such as spp-1 (a sapposin-like protein), are also induced by brevinin peptides. mednexus.orgbiomedres.us However, the expression of other genes like K08D8.5 and C29F3.7 did not appear to be affected by Brevinin-2ISb treatment under the same conditions. mednexus.org This selective gene induction suggests a targeted mechanism of action rather than a general, non-specific activation of immune responses.

The table below summarizes the effect of certain Brevinin-2 family peptides on the survival rate of MRSA-infected C. elegans.

PeptideSurvival Rate Increase (after 96h)
Brevinin-2~4.2-fold
Brevinin-2-OA3~4.2-fold
Brevinin-2ISb>6.3-fold
Brevinin-2TSa>6.3-fold
Data based on studies of MRSA-infected C. elegans, where untreated controls had a survival rate of about 20% after 72h. mdpi.com

Suppression of Pro-inflammatory Mediators and Signaling Cascades (e.g., MAPK/NF-κB)

In mammalian systems, the anti-inflammatory properties of some brevinin peptides are linked to their ability to suppress key signaling pathways that drive inflammation, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) cascades. mdpi.commq.edu.au These pathways are central to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mq.edu.aumdpi.com

In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. mdpi.com Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to move into the nucleus and activate the transcription of pro-inflammatory genes. mdpi.commq.edu.au Certain anti-inflammatory agents can inhibit this process by preventing the phosphorylation of MAPKs (like p38, ERK1/2, and JNK) and IκBα, thereby suppressing NF-κB activation. mdpi.commq.edu.aumdpi.com While direct evidence for this compound is pending, studies on other peptides like Brevinin-1BW have shown significant anti-inflammatory effects in LPS-treated macrophage cells, suggesting a promising avenue for research into the Brevinin-2 family's potential to modulate these critical inflammatory pathways. researchgate.net

Other Investigated Mechanisms

Beyond its core antimicrobial and immunomodulatory functions, the Brevinin-2 peptide family has been investigated for a variety of other therapeutic applications.

Insulin Secretion Stimulation: Brevinin-2-related peptide (B2RP) has been shown to stimulate the release of insulin from clonal beta-cells in vitro without causing cell damage. nih.gov An analog with increased positive charge, [D4K]B2RP, demonstrated even greater potency in stimulating insulin secretion. nih.gov When administered to mice on a high-fat diet, this analog significantly improved glucose tolerance and enhanced insulin release, indicating potential for development as a treatment for type 2 diabetes. nih.gov The mechanism involves the depolarization of the beta-cell membrane, leading to an influx of calcium ions which triggers the exocytosis of insulin-containing vesicles. africanjournalofdiabetesmedicine.comresearchgate.net

Dendritic Cell Maturation: Dendritic cells (DCs) are crucial antigen-presenting cells that initiate adaptive immune responses. Some reports suggest that brevinins can induce the maturation of dendritic cells. researchgate.netresearchgate.net Mature DCs are more effective at stimulating T cells, and this property could be harnessed for immunotherapy applications. nih.gov The process of maturation involves changes in cell morphology and the expression of specific cell surface markers like CD83. nih.govbitesizebio.com

Wound Healing: Several peptides from the Brevinin-2 family have demonstrated significant wound-healing properties. frontiersin.org For instance, Brevinin-2Ta and Brevinin-2PN have been shown to accelerate the healing of skin wounds. frontiersin.orgnih.gov The mechanism involves promoting the proliferation and migration of essential skin cells like keratinocytes and fibroblasts, regulating the immune response within the wound, and, in the case of infected wounds, clearing out bacteria. frontiersin.orgresearchgate.netnih.gov Brevinin-2PN, for example, was found to stimulate the expression of growth factors in human skin fibroblast cells. nih.gov

Anti-leishmanial Activity: Leishmaniasis is a parasitic disease caused by Leishmania protozoa. nih.govplos.org The peptide Brevinin 2R has shown promising anti-leishmanial effects against Leishmania major. nih.govplos.org The mechanism of action appears to involve the disruption of the parasite's cell membrane and altering its mitochondrial membrane potential. nih.govplos.org Conjugating Brevinin 2R with lauric acid was found to enhance its potency against L. major promastigotes, though it also increased hemolytic activity. nih.govnih.gov

Synthetic Biology and Peptide Engineering Approaches

Solid-Phase Peptide Synthesis (SPPS) for Brevinin-2-OR7 and Analogs

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for producing synthetic peptides like this compound and its analogs in a laboratory setting. bachem.com This method involves the stepwise addition of amino acids to a growing peptide chain that is chemically anchored to an insoluble resin support. bachem.com The process simplifies purification by allowing for the easy removal of excess reagents and by-products through simple filtration and washing steps. bachem.com

The most common strategy employed for SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) method. nih.gov A standard synthesis cycle includes:

Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). tums.ac.ir

Washing: Thorough washing of the resin to remove the deprotection agent and any by-products. bachem.com

Coupling: Addition of the next Fmoc-protected amino acid, which has been pre-activated. Activation is often achieved using coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine). tums.ac.irnih.gov

Washing: A final wash to remove unreacted amino acids and coupling by-products. bachem.com

This cycle is repeated until the desired peptide sequence is assembled. For Brevinin-2 (B1175259) peptides, which contain a characteristic intramolecular disulfide bridge forming a "Rana box" loop, an additional step is required after cleavage from the resin. tums.ac.ir The linear peptide is subjected to an oxidation step, often using agents like dimethyl sulfoxide (B87167) (DMSO) in a buffered solution, to facilitate the formation of the disulfide bond between the two cysteine residues. tums.ac.ir

The purity and identity of the synthesized this compound and its analogs are typically confirmed using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry. tums.ac.ir

SPPS has been successfully used to synthesize various Brevinin-2 analogs to investigate structure-activity relationships. For instance, analogs of Brevinin-2R have been synthesized to study the impact of diastereomers and cyclization on antimicrobial and hemolytic activity. tums.ac.ir Similarly, analogs of other Brevinin-2 peptides have been created with amino acid substitutions to enhance antimicrobial potency while reducing toxicity. nih.gov

Recombinant Expression Systems and Gene Cloning Strategies

While chemical synthesis is effective for producing small quantities of peptides for initial research, large-scale production of this compound for more extensive studies often necessitates the use of recombinant expression systems. nih.gov This biotechnological approach involves cloning the gene sequence encoding the peptide into a suitable vector, which is then introduced into a host organism that will produce the peptide. nih.gov

Escherichia coli is a commonly used prokaryotic host for recombinant peptide production due to its rapid growth, well-understood genetics, and cost-effectiveness. nih.gov However, the direct expression of small, cationic antimicrobial peptides like this compound can be toxic to the E. coli host. nih.gov To circumvent this, a fusion protein strategy is typically employed. nih.gov

The gene encoding this compound is cloned into an expression vector, such as pET32a(+), which fuses the peptide to a larger, more stable carrier protein like Thioredoxin (Trx). nih.govnih.gov This fusion protein protects the host from the peptide's antimicrobial activity and can also prevent the peptide from being degraded by host proteases. nih.gov The fusion protein often includes a specific protease cleavage site (e.g., for Factor Xa or enterokinase) between the carrier protein and the peptide sequence. nih.govnih.gov

The general workflow for recombinant expression is as follows:

Gene Cloning: The cDNA sequence encoding the Brevinin-2 peptide precursor is identified from the skin of the source frog, for example, Rana ridibunda for Brevinin-2R. nih.govfrontiersin.org This is often accomplished through the construction of a cDNA library from the frog's skin secretions. mdpi.com

Vector Construction: The gene for the mature peptide is inserted into an expression vector, creating a construct that encodes a fusion protein. nih.govnih.gov

Transformation: The recombinant vector is introduced into a suitable E. coli expression strain.

Expression: The bacterial culture is grown, and gene expression is induced, leading to the production of the fusion protein. nih.gov Studies have shown that the expression level of a Brevinin-2GU fusion protein reached up to 45% of the total cell proteins. nih.gov

Purification: The cells are harvested and lysed. The soluble fusion protein is then purified from the cell lysate, often using affinity chromatography, such as Ni²⁺-chelating chromatography if a His-tag is included in the fusion construct. nih.govnih.gov

Cleavage and Final Purification: The purified fusion protein is treated with a specific protease to release the mature Brevinin-2 peptide. nih.gov The target peptide is then separated from the carrier protein and the protease through further purification steps, like RP-HPLC. tums.ac.ir

This recombinant approach has been successfully used to produce functional Brevinin-2 peptides, such as Brevinin-2GU, with yields sufficient for functional and structural characterization. nih.gov

Chemical Modifications for Enhanced Research Utility

Chemical modifications of this compound and its analogs are a key strategy in peptide engineering to improve their properties for research applications. These modifications aim to enhance antimicrobial activity, increase stability, and reduce undesirable effects like toxicity to mammalian cells. zoores.ac.cn

Amino Acid Substitution: This is one of the most common modification techniques. zoores.ac.cn By replacing specific amino acids, researchers can alter the peptide's physicochemical properties, such as net positive charge, hydrophobicity, and amphipathicity, which are crucial for its biological function. nih.govresearchgate.net

Charge Modification: Increasing the net positive charge, often by substituting neutral or acidic amino acids with basic residues like lysine (B10760008) (Lys) or arginine (Arg), can enhance the initial electrostatic attraction to negatively charged bacterial membranes. nih.gov For example, substituting aspartic acid (Asp) with lysine in a Brevinin-2-related peptide (B2RP) increased its potency against E. coli and S. aureus without significantly changing its hemolytic activity. nih.gov

Hydrophobicity/Amphipathicity Tuning: The balance between hydrophobicity and charge is critical. While a certain level of hydrophobicity is needed for membrane interaction, excessive hydrophobicity can lead to increased toxicity. nih.gov Modifications can be designed to optimize this balance. For instance, removing the C-terminal "Rana box" and adding a C-terminal amidation has been shown to improve the antimicrobial activity of some peptides. nih.gov

Structural Alterations: Introducing amino acids like proline (Pro) can create a hinge or kink in the peptide's helical structure, which can influence its membrane-disrupting mechanism. mdpi.com The substitution of leucine (B10760876) with proline at position 14 in a Brevinin-2GHk analog, however, resulted in a loss of helical conformation and reduced antimicrobial activity, highlighting the importance of specific residues for maintaining the active structure. mdpi.com

Other Modifications:

C-terminal Amidation: This common modification neutralizes the negative charge of the C-terminal carboxyl group, which can increase the peptide's net positive charge and often enhances its antimicrobial activity and stability against carboxypeptidases. zoores.ac.cnnih.gov

Incorporation of D-amino acids: Replacing L-amino acids with their D-isomers can make peptides more resistant to degradation by proteases, thereby increasing their stability and bioavailability in biological systems. tums.ac.ir A diastereomer of Brevinin-2R showed significantly higher proteolytic stability compared to the native peptide. tums.ac.ir

These chemical modifications provide valuable tools for creating peptide analogs with fine-tuned properties, facilitating detailed structure-activity relationship studies and the development of more effective research probes.

Bio-conjugation and Nanoparticle Decoration for Targeted Delivery in Research Models

To improve the utility of Brevinin-2 peptides in research models, particularly for in vivo studies, bio-conjugation and nanoparticle-based delivery systems are being explored. nih.gov These strategies aim to overcome challenges such as proteolytic degradation, non-specific toxicity, and poor bioavailability. bio-integration.org

Bio-conjugation: This involves chemically linking the peptide to another molecule to enhance its properties. While specific examples for this compound are limited, general principles applied to other antimicrobial peptides (AMPs) are relevant. For instance, conjugation to polymers like polyethylene (B3416737) glycol (PEG) can increase the peptide's solubility and circulation time and reduce its toxicity.

Nanoparticle Delivery Systems: Encapsulating or decorating nanoparticles with Brevinin-2 peptides offers a promising approach for targeted delivery and enhanced efficacy. nih.gov Various types of nanoparticles are used as carriers for AMPs, including:

Liposomes: These lipid-based vesicles can encapsulate peptides, protecting them from degradation and facilitating their release. nih.gov

Polymeric Nanoparticles: Materials like poly(lactic-co-glycolic acid) (PLGA) can be formulated into nanoparticles to carry peptides, offering controlled release and targeting capabilities. nih.gov

Metal Nanoparticles: Silver and gold nanoparticles have their own antimicrobial properties and can act synergistically with peptides. nih.gov For example, silver nanoparticles bound to the peptide Odorranain-A-OA1 showed enhanced inhibition of E. coli. nih.gov

Mesoporous Silica Nanoparticles (MSNs): These particles have a large surface area and porous structure, making them ideal for loading high concentrations of peptides and potentially other therapeutic agents for co-delivery. mdpi.com

The primary goals of using nanoparticle delivery systems in research models are to:

Enhance Stability: The nanoparticle carrier protects the peptide from proteases and other degrading enzymes in the biological environment. bio-integration.org

Improve Targeting: Nanoparticles can be engineered to accumulate at sites of infection or inflammation, concentrating the peptide where it is needed most. bio-integration.org

Achieve Synergistic Effects: The nanoparticle material itself may possess properties that complement the peptide's activity. nih.gov

For example, a study on the peptide Brevinin-2ISb demonstrated its ability to enhance the innate immune response in a C. elegans infection model, suggesting that combining such peptides with delivery systems could be a powerful research tool to study host-pathogen interactions and immune modulation. mednexus.org

Advanced Analytical and Characterization Methodologies in Brevinin 2 Or7 Research

Spectroscopic Techniques (e.g., Circular Dichroism for Secondary Structure Analysis)

Spectroscopic methods are fundamental in characterizing the conformational properties of Brevinin-2-OR7. Among these, Circular Dichroism (CD) spectroscopy is a powerful tool for rapidly assessing the secondary structure of the peptide in various environments. nih.gov CD measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the regular, repeating structures within proteins and peptides. nih.gov

In the context of this compound research, CD analysis is employed to determine whether the peptide is folded and to what extent it adopts specific secondary structures like α-helices and β-sheets. nih.govnih.gov For many brevinin family peptides, an α-helical conformation is crucial for their biological activity. CD spectra of Brevinin-2 (B1175259) peptides are often recorded in aqueous solutions, membrane-mimicking environments (such as trifluoroethanol or sodium dodecyl sulfate (B86663) micelles), and in the presence of lipopolysaccharides to simulate the bacterial membrane. nih.govnih.gov These studies reveal that while the peptide may be unstructured in an aqueous buffer, it typically folds into an α-helical conformation upon interaction with a membrane environment. nih.govnih.gov The characteristic CD spectrum of an α-helix shows distinct negative bands around 208 and 222 nm and a positive band around 192 nm. nih.gov The degree of helicity, calculated from the CD data, is often correlated with the peptide's antimicrobial and hemolytic activities.

Chromatographic and Electrophoretic Approaches (e.g., RP-HPLC, SDS-PAGE)

Chromatographic and electrophoretic techniques are indispensable for the purification and analysis of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for purifying synthetic or recombinantly expressed this compound to a high degree of homogeneity. nih.govresearchgate.net This technique separates molecules based on their hydrophobicity. The crude peptide mixture is passed through a column packed with a nonpolar stationary phase (e.g., C18), and peptides are eluted with a gradient of an increasing concentration of an organic solvent, such as acetonitrile, in water. nih.gov The high resolving power of RP-HPLC allows for the separation of the target peptide from deletion sequences, incompletely deprotected products, and other impurities. hristov.com The purity of the collected fractions is then often confirmed by mass spectrometry. nih.gov

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used electrophoretic technique to assess the molecular weight and purity of proteins and peptides. bio-rad.comijisrt.com In this method, the protein is denatured and coated with the anionic detergent SDS, which imparts a uniform negative charge-to-mass ratio. bio-rad.com When subjected to an electric field in a polyacrylamide gel matrix, the molecules migrate based on their size, with smaller molecules moving faster. bio-rad.com SDS-PAGE is used to monitor the expression of recombinant this compound fusion proteins and to analyze the purified peptide after cleavage of the fusion tag. researchgate.net The migration of the peptide is compared to molecular weight standards to confirm its expected size. bio-rad.comresearchgate.net

Microscopy and Imaging Techniques (e.g., Laser Confocal Imaging for Protein Localization)

To understand the mechanism of action of this compound within a biological system, it is crucial to visualize its location and effects at a cellular level. Laser Confocal Scanning Microscopy is a high-resolution imaging technique that allows for the creation of sharp, detailed, three-dimensional images of a specimen. nih.govscian.cl It eliminates out-of-focus light, enabling optical sectioning of thick samples. nih.gov

In research related to the Brevinin-2 family, laser confocal imaging has been used to study the peptide's impact on host cells and pathogens. For instance, this technique can be employed to observe the real-time expression and distribution of fluorescently tagged proteins within cells or model organisms like Caenorhabditis elegans following treatment with the peptide. mednexus.orgresearchgate.net By using fluorescent dyes that report on membrane integrity or potential, confocal microscopy can visualize the membrane-disrupting effects of this compound on bacterial cells. It can also be used to track the localization of the peptide itself if it is fluorescently labeled, providing insights into its cellular uptake and intracellular targets. nih.govresearchgate.net

Biological Assays for Activity Quantification (e.g., MIC, protein activity tests, cell-based assays)

A variety of biological assays are essential to quantify the antimicrobial and other biological activities of this compound.

Minimum Inhibitory Concentration (MIC) assays are the gold standard for quantifying the antibacterial potency of a compound. nih.gov The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism under standardized in vitro conditions. nih.gov For this compound, MIC values are determined against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.comnih.gov This is typically done using a broth microdilution method, where a serial dilution of the peptide is incubated with a standard inoculum of the test organism in a multi-well plate. mdpi.com The results of these assays are critical for understanding the spectrum of activity and potency of the peptide.

Protein activity tests are employed to investigate the specific molecular mechanisms of this compound. For example, studies on related peptides have used assays to measure the inhibition of virulence factor activity in bacteria like MRSA. mednexus.org

Cell-based assays provide a more complex biological context to evaluate the peptide's activity. These can include:

Hemolysis assays: These assays measure the lytic activity of the peptide against red blood cells and are a crucial indicator of its potential cytotoxicity to mammalian cells. nih.govmednexus.org

In vivo model systems: The nematode Caenorhabditis elegans is used as a model host to study the anti-infective properties of Brevinin-2 family peptides against pathogens like MRSA. mdpi.com In these assays, the survival rate of infected worms is monitored after treatment with the peptide, providing a measure of its therapeutic efficacy. mdpi.com

Cytotoxicity assays: Assays like the MTT assay are used to determine the cytotoxic effect of the peptide on various mammalian cell lines, including cancer cells, to evaluate its potential as an anticancer agent. researchgate.netfrontiersin.org

Table 1: Minimum Inhibitory Concentration (MIC) of Brevinin-2 Family Peptides Against Various Microorganisms

PeptideMicroorganismMIC (µM)Reference
Brevinin-2PRaPseudomonas aeruginosa (clinical isolates)6 - 12 nih.gov
Brevinin-2-related peptide (B2RP)Acinetobacter baumannii (multidrug-resistant)3 - 6 nih.gov
[Lys4]B2RPAcinetobacter baumannii (multidrug-resistant)1.5 - 3 nih.gov
[Lys4]B2RPEscherichia coli6 nih.gov
[Lys4]B2RPStaphylococcus aureus12.5 nih.gov
[Lys4]B2RPCandida albicans6 nih.gov

Bioinformatics and Computational Modeling for Peptide Design and Prediction

Structure Prediction: Computational tools can predict the secondary structure of this compound from its amino acid sequence. nih.gov Helical wheel projections are commonly used to visualize the amphipathic nature of α-helical peptides, which is critical for their membrane-disrupting activity. nih.gov More advanced modeling techniques can generate three-dimensional structures of the peptide. researchgate.net

Peptide Design: By understanding the relationship between the peptide's physicochemical properties (such as net charge, hydrophobicity, and amphipathicity) and its biological activity, researchers can rationally design new analogs. nih.gov For example, amino acid substitutions can be modeled to enhance antimicrobial potency while minimizing hemolytic activity. nih.gov Computational approaches can predict how these changes will affect the peptide's structure and its interaction with membranes.

Structure-Activity Relationship (SAR) Studies: Bioinformatics analyses of multiple Brevinin-2 family peptides help to identify conserved residues and motifs that are important for activity. mednexus.org By correlating structural features with experimental data from biological assays, computational models can be built to predict the activity of novel peptide sequences, thereby accelerating the discovery of more effective therapeutic candidates.

Future Research Trajectories and Academic Significance

Elucidation of Undiscovered Biological Activities and Associated Mechanisms

While the antimicrobial properties of the Brevinin-2 (B1175259) family are well-documented, the full spectrum of their biological activities remains an area ripe for investigation. Future research will likely focus on uncovering novel functionalities beyond their established roles. For instance, some studies have hinted at antiviral and anticancer activities within the Brevinin family, such as Brevinin-2R, which has shown promise as an anticancer agent with low hemolytic activity. nih.govdiva-portal.org Further screening of Brevinin-2-OR7 and its analogs against a wider array of viral and cancer cell lines is a logical next step.

Optimization Strategies for Enhanced Potency and Target Specificity

A significant focus of future research will be the rational design and optimization of this compound to enhance its therapeutic index—maximizing its antimicrobial potency while minimizing toxicity to host cells. researchgate.net Structure-activity relationship (SAR) studies are crucial in this endeavor. researchgate.netresearchgate.net Key physicochemical parameters that influence activity and selectivity, such as net charge, hydrophobicity, amphipathicity, and helicity, will be systematically modified. researchgate.netmdpi.com

Strategies for optimization may include:

Amino Acid Substitution: Replacing specific amino acid residues to fine-tune the peptide's properties. For instance, increasing the net positive charge can enhance antimicrobial activity, though excessive charge may increase hemolytic activity. researchgate.netnih.gov Similarly, optimizing hydrophobicity is a delicate balance, as increased hydrophobicity can improve membrane interaction but also lead to higher cytotoxicity. mdpi.comresearchgate.net

Structural Modifications: Altering the peptide's secondary structure, for example, by stabilizing the α-helical conformation, can impact its interaction with microbial membranes. researchgate.netmdpi.com

Truncation and Hybridization: Creating shorter, active fragments of the peptide or combining it with other molecules to improve its performance and reduce production costs. frontiersin.org

The goal of these optimization strategies is to develop analogs of this compound with superior antimicrobial efficacy and a more favorable safety profile, making them better candidates for further development. researchgate.netscispace.com

Development of Novel Peptide Scaffolds and Chimeric Constructs for Research Tools

The unique structural features of this compound, particularly its α-helical domain and the "Rana box" disulfide bridge, make it an excellent template for developing novel peptide scaffolds. mdpi.comfrontiersin.org These scaffolds can be used as research tools to probe biological systems or as frameworks for designing new therapeutic agents.

Future research in this area could involve:

Chimeric Peptides: Fusing this compound or its derivatives with other biologically active molecules, such as cell-penetrating peptides (CPPs) or other antimicrobial agents, to create chimeric constructs with novel or enhanced functionalities. researchgate.netmdpi.com For example, penaeidins are naturally occurring chimeric peptides with both antimicrobial and chitin-binding domains. mdpi.com

Peptidomimetics: Designing non-peptide molecules that mimic the structure and function of this compound. Peptidomimetics can offer advantages such as increased stability against proteolytic degradation and improved pharmacokinetic properties. nih.gov

Scaffolds for Drug Delivery: Utilizing the membrane-interacting properties of this compound to develop scaffolds for the targeted delivery of other therapeutic agents to microbial cells.

These novel constructs could serve as valuable tools in academic research for studying membrane interactions, antimicrobial mechanisms, and other cellular processes.

Advanced Studies on Resistance Mechanisms to Antimicrobial Peptides in Research Models

While a key advantage of antimicrobial peptides (AMPs) is the lower propensity for resistance development compared to conventional antibiotics, it is not an insurmountable barrier. aimspress.commdpi.com Understanding the potential mechanisms by which bacteria could develop resistance to this compound is critical for its long-term viability as a therapeutic lead.

Future research should focus on:

In Vitro Evolution Studies: Subjecting various bacterial strains to sub-lethal concentrations of this compound over extended periods to select for and characterize any resistant mutants that may arise.

Genomic and Proteomic Analysis: Analyzing the genetic and protein expression changes in resistant strains to identify the molecular basis of resistance. This could involve modifications to the bacterial cell membrane, such as alterations in lipid composition or surface charge, or the expression of efflux pumps or proteases that degrade the peptide. frontiersin.org

Investigating Biofilm-Related Resistance: Studying the efficacy of this compound against bacteria within biofilms and understanding how the biofilm matrix may contribute to resistance. researchgate.net

Insights from these studies will be invaluable for designing next-generation peptides that can overcome or circumvent potential resistance mechanisms, ensuring their continued effectiveness.

Exploration of this compound and Analogs as Probes for Fundamental Biological Processes

The ability of this compound to interact with and disrupt cell membranes makes it a valuable tool for studying fundamental biological processes. nih.govmdpi.com By using fluorescently labeled or otherwise modified analogs of the peptide, researchers can visualize and investigate various aspects of membrane biology.

Potential applications as biological probes include:

Membrane Permeability and Integrity: Studying the dynamics of membrane disruption and pore formation in real-time. nih.gov

Lipid-Peptide Interactions: Investigating the specific interactions between the peptide and different lipid components of the cell membrane, which can shed light on the mechanisms of target selectivity. nih.gov

Cellular Uptake and Intracellular Targeting: Tracking the journey of the peptide as it crosses the cell membrane and interacts with potential intracellular targets, such as DNA or proteins. nih.govnih.gov

Probing Membrane Potential: Exploring the effects of the peptide on the mitochondrial membrane potential, which has been observed with other Brevinin peptides like Brevinin-2R. nih.gov

The use of this compound and its analogs as molecular probes will contribute to a deeper understanding of membrane biophysics and cellular physiology. scispace.comfrontiersin.org

Methodological Advancements in Peptide Synthesis and Characterization for Academic Discovery

The advancement of research on this compound and other peptides is intrinsically linked to the development of more efficient and sophisticated methods for their synthesis and characterization.

Future progress in this area will likely involve:

Improved Synthesis Techniques: Further refinement of solid-phase peptide synthesis (SPPS) and the development of novel ligation chemistries will enable the more efficient and cost-effective production of this compound and its analogs, including complex modified versions. researchgate.net The use of recombinant expression systems, such as in E. coli, also offers a scalable production method. nih.gov

Advanced Characterization Methods: The application of high-resolution analytical techniques, such as advanced mass spectrometry and multi-dimensional NMR spectroscopy, will provide more detailed insights into the structure, conformation, and dynamics of the peptide and its interactions with other molecules. nih.gov

Computational and In Silico Tools: The increasing use of molecular modeling, artificial intelligence, and machine learning will play a crucial role in predicting the structure and function of novel peptide designs, thereby accelerating the discovery and optimization process. nih.gov

These methodological advancements will not only facilitate the study of this compound but will also have a broader impact on the entire field of peptide research, enabling the discovery and development of new peptide-based tools and therapeutics. researchgate.net

Q & A

Q. What experimental approaches are recommended for characterizing the structural properties of Brevinin-2-OR7?

Methodological Answer: Structural characterization should integrate techniques such as nuclear magnetic resonance (NMR), circular dichroism (CD) spectroscopy, and mass spectrometry. NMR resolves 3D conformations, CD assesses secondary structures (e.g., α-helical content), and mass spectrometry confirms molecular weight and purity. Ensure protocols align with reproducibility standards, including solvent conditions (e.g., aqueous vs. membrane-mimetic environments) and temperature controls . For novel compounds, provide full synthetic pathways, purity data (HPLC), and spectral validation in supplementary materials .

Q. Table 1: Key Techniques for Structural Characterization

MethodApplicationCritical Considerations
NMR3D conformation analysisSolvent compatibility, sample purity
CD SpectroscopySecondary structure quantificationBuffer selection, concentration
Mass SpectrometryMolecular weight validationIonization method, calibration

Q. How can researchers design initial bioactivity assays to evaluate this compound’s antimicrobial efficacy?

Methodological Answer: Adopt a tiered approach:

In vitro assays : Use standardized microdilution methods (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Include positive controls (e.g., polymyxin B) and measure minimum inhibitory concentrations (MICs).

Hemolytic activity : Assess toxicity via erythrocyte lysis assays at varying peptide concentrations.

Membrane interaction studies : Employ fluorescence-based dye leakage assays or electron microscopy to visualize membrane disruption.
Document all protocols in detail, ensuring cross-validation with independent replicates .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Systematically analyze variables contributing to discrepancies:

  • Pharmacokinetic factors : Evaluate peptide stability (protease susceptibility) and tissue penetration using HPLC or radiolabeling.
  • Experimental design : Compare dosing regimens, infection models (e.g., murine vs. zebrafish), and endpoints (survival vs. bacterial load).
  • Data normalization : Use standardized metrics (e.g., log reduction in CFU/g tissue) and meta-analysis frameworks to reconcile results .

Q. Table 2: Common Sources of Data Contradiction

FactorMitigation Strategy
Proteolytic degradationUse protease inhibitors or stabilized analogs
Model specificityCross-validate in multiple in vivo systems
Dosage variabilityStandardize dosing based on body weight

Q. What strategies are effective for optimizing this compound’s selectivity index (SI) in drug development?

Methodological Answer: Leverage structure-activity relationship (SAR) studies:

Amino acid substitution : Replace hydrophobic residues (e.g., Leu, Phe) with polar/charged analogs to reduce hemolysis.

Peptide truncation : Test truncated analogs to identify minimal bioactive sequences.

Lipidation : Modify N-/C-termini with fatty acids to enhance membrane targeting.
Validate selectivity via SI calculations (SI = HC₅₀ / MIC) and computational modeling (e.g., molecular dynamics simulations) .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action?

Methodological Answer: Integrate transcriptomics, proteomics, and metabolomics:

  • Transcriptomics : RNA-seq to identify bacterial genes dysregulated post-exposure (e.g., stress response pathways).
  • Proteomics : MALDI-TOF/MS to detect protein degradation or post-translational modifications.
  • Metabolomics : LC-MS to profile metabolic shifts (e.g., ATP depletion, ion leakage).
    Triangulate findings with gene knockout studies or CRISPR interference to confirm target pathways .

Q. What frameworks support ethical and reproducible research on this compound?

Methodological Answer:

  • Ethical compliance : Obtain institutional review board (IRB) approval for animal studies, adhering to ARRIVE guidelines for reporting.
  • Data transparency : Publish raw datasets (e.g., spectral files, MIC values) in repositories like Zenodo.
  • Collaborative validation : Partner with independent labs to replicate key findings, addressing biases in experimental design .

Guidelines for Methodological Rigor

  • Experimental reporting : Follow journal-specific standards (e.g., Beilstein Journal’s requirements for synthetic details and spectral data) .
  • Question formulation : Ensure research questions are specific, open-ended, and aligned with gaps in antimicrobial peptide research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.